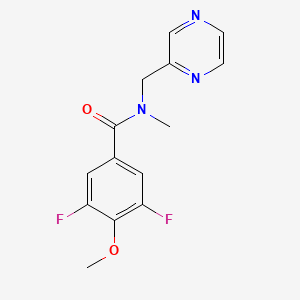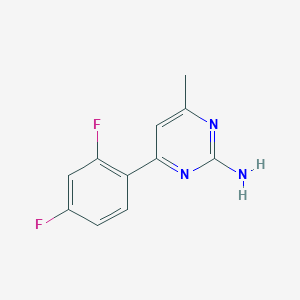![molecular formula C19H22N2O5 B4257925 Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B4257925.png)
Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone
Overview
Description
Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone is a complex organic compound that features a diazepane ring, a furoyl group, and a methoxy-benzodioxol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone typically involves multi-step organic reactions. The starting materials often include 2-furoyl chloride, 6-methoxy-1,3-benzodioxole, and 1,4-diazepane. The reaction conditions usually require the presence of a base, such as triethylamine, and an appropriate solvent like dichloromethane. The reaction proceeds through nucleophilic substitution and condensation reactions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoyl group can yield furan-2-carboxylic acid, while reduction can produce 2-furylmethanol.
Scientific Research Applications
Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone: shares structural similarities with other diazepane derivatives and benzodioxole-containing compounds.
This compound: is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various fields. The presence of both the furoyl and benzodioxole moieties provides opportunities for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-23-16-11-18-17(25-13-26-18)10-14(16)12-20-5-3-6-21(8-7-20)19(22)15-4-2-9-24-15/h2,4,9-11H,3,5-8,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUMLDDFKIPTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CN3CCCN(CC3)C(=O)C4=CC=CO4)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-[4-(2-furoyl)-1-piperazinyl]nicotinamide](/img/structure/B4257848.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B4257853.png)

![1-[2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B4257871.png)
![2-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4257882.png)
![3-Propan-2-yl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B4257891.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-1-benzyl-1H-pyrazole-4-carboxamide](/img/structure/B4257894.png)
![N-{1-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzyl]piperidin-4-yl}methanesulfonamide](/img/structure/B4257923.png)
![methyl 1-[2-hydroxy-3-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B4257939.png)
![(3aS*,5S*,9aS*)-2-(2-methylbenzyl)-5-(3-thienyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4257946.png)
![2-{[5-(1-ethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]methyl}-7-methylimidazo[1,2-a]pyridine](/img/structure/B4257949.png)
![3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4257951.png)

![1-[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4257959.png)
